molecular formula C22H19ClF3N3O3S2 B4304338 1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE

1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE

Cat. No.: B4304338
M. Wt: 530.0 g/mol
InChI Key: OCQQYTAPYDZKFH-UHFFFAOYSA-N
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Description

1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE is a complex organic compound that features a combination of aromatic rings, halogens, and sulfur-containing groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE typically involves multiple steps, including:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the trifluoromethyl groups: This step often involves the use of trifluoromethylating agents.

    Attachment of the chlorophenylthio group: This can be done through nucleophilic substitution reactions.

    Formation of the piperazine ring: This step involves the cyclization of appropriate precursors.

    Attachment of the methoxyphenylsulfonyl group: This can be achieved through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones.

    Reduction: The aromatic rings can undergo reduction under appropriate conditions.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur group may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the nature of these interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)sulfanyl-3,5,6-trifluoropyridin-2-yl]-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O3S2/c1-32-15-4-8-17(9-5-15)34(30,31)29-12-10-28(11-13-29)22-19(25)20(18(24)21(26)27-22)33-16-6-2-14(23)3-7-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQQYTAPYDZKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=C(C(=C3F)SC4=CC=C(C=C4)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 2
Reactant of Route 2
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 3
Reactant of Route 3
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 4
Reactant of Route 4
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 5
Reactant of Route 5
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE
Reactant of Route 6
Reactant of Route 6
1-{4-[(4-CHLOROPHENYL)SULFANYL]-3,5,6-TRIFLUORO-2-PYRIDYL}-4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINE

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